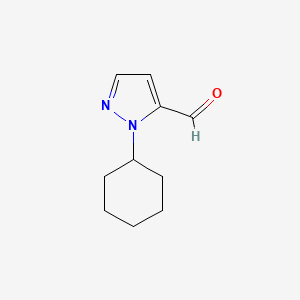

2-Cyclohexylpyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

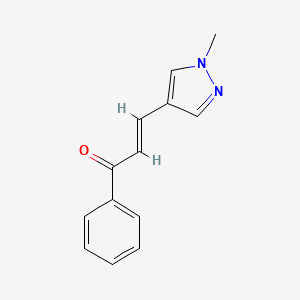

Pyrazole is a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are extensively used as a core framework in a wide range of heterocyclic compounds due to their promising agro-chemical, fluorescent, and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of research due to their diverse applications. Various methodologies have been developed, including eco-friendly procedures, heterogeneous catalytic systems, ligand-free systems, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to structurally diverse compounds. These reactions often involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure and substituent groups. Factors such as pyrolysis temperature and feedstock choice can influence these properties .Scientific Research Applications

Microwave-Assisted Synthesis of Novel Heterocycles

One significant application involves the microwave-assisted synthesis of novel 4H-chromene derivatives bearing a phenoxypyrazole nucleus. These compounds were synthesized using a base-catalyzed reaction involving 5-phenoxypyrazole-4-carbaldehyde, malononitrile, and cyclohexanedione or dimedone. The antimicrobial activity of these compounds was assessed against various bacteria and fungi, showing promising activity, particularly against Clostridium tetani, Bacillus subtilis, and Candida albicans, when compared to standard drugs (Sangani et al., 2012).

Friendländer Synthesis of Pyrazolo[4,3-b]pyridines

Another application is seen in the Friendländer synthesis of pyrazolo[4,3-b]pyridines, utilizing N-Boc-4-aminopyrazole-5-carbaldehydes. This reaction, conducted in refluxing acetic acid with the presence of pyrrolidine, enabled the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines. Such methodologies underscore the utility of pyrazole carbaldehydes in constructing complex heterocyclic structures with potential for further chemical modifications (Yakovenko et al., 2019).

Synthesis of Pyrazolo[1,5-c]quinazolines

The microwave-accelerated synthesis of pyrazolo[1,5-c]quinazolines demonstrates another innovative application. This process involves cyclocondensation reactions of 2-(3-aryl-1H-pyrazol-5-yl)anilines with aryl aldehydes or triethyl orthoformate, showcasing a route for generating a series of derivatives with varied substitutions. The rapid and efficient synthesis of such compounds highlights their potential in drug discovery and material science (Kumar & Kumar, 2014).

Multicomponent Cyclocondensation Reactions

Research on the cyclocondensation reactions of 5-aminopyrazoles with pyruvic acids and aldehydes has led to the development of pyrazolopyridines and related products. These reactions, depending on the conditions and reactants used, offer a versatile approach to synthesizing a wide range of heterocyclic compounds with potential pharmacological properties (Chebanov et al., 2007).

Catalytic Asymmetric Synthesis

A novel application in catalytic asymmetric synthesis involves the use of azole derivatives of 2-aminocyclohexanecarboxylic acid, representing a new class of bidentate ligands. These ligands have been utilized for the high enantiomeric excess addition of alkylzinc reagents to aliphatic aldehydes, showcasing their significance in stereoselective synthesis (Wipf & Wang, 2002).

Mechanism of Action

Target of Action

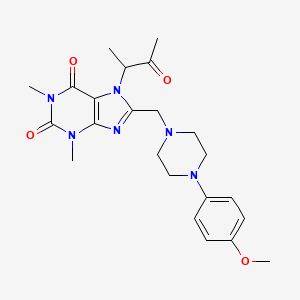

Pyrazole derivatives have been known to interact with various receptors such asEstrogen receptor alpha and Estrogen receptor beta . The role of these receptors is crucial in the regulation of eukaryotic gene expression, affecting cellular proliferation and differentiation .

Mode of Action

Pyrazole derivatives have been reported to exhibit ligand-selective antagonism . For instance, CH-223191, a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor, exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .

Biochemical Pathways

For instance, they can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

Understanding the pharmacokinetics of any compound is crucial for predicting its bioavailability and potential for accidental anaesthetic awareness .

Result of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are important for synthesis problems .

Action Environment

The broad application of suzuki–miyaura (sm) coupling, a common reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

The field of pyrazole derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize structurally diverse pyrazole derivatives and find new and improved applications . The integration of green methodologies in the synthesis process is one of the key future directions in this field .

properties

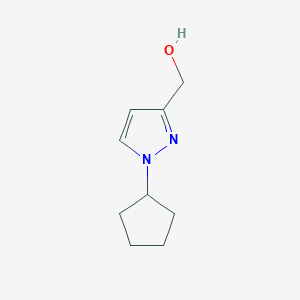

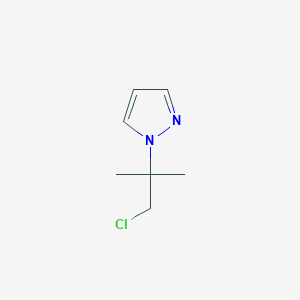

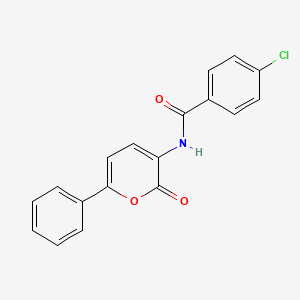

IUPAC Name |

2-cyclohexylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHNVDWIMQORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)